molecular formula C10H10FNO B1446656 1H-Indole-3-ethanol, 4-fluoro- CAS No. 1426062-23-8

1H-Indole-3-ethanol, 4-fluoro-

Cat. No.: B1446656
CAS No.: 1426062-23-8
M. Wt: 179.19 g/mol
InChI Key: JJWBBNOXJATZEE-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanol, 4-fluoro- is a fluorinated derivative of 1H-indole-3-ethanol, characterized by a fluorine substituent at the 4-position of the indole ring. This modification alters its physicochemical and biological properties compared to non-fluorinated analogs. The parent compound, 1H-indole-3-ethanol, is a naturally occurring metabolite in plants and yeast (e.g., Saccharomyces cerevisiae), contributing to antioxidant activity and microbial interactions .

Properties

IUPAC Name

2-(4-fluoro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWBBNOXJATZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route Overview

The synthesis of 1H-Indole-3-ethanol, 4-fluoro- typically involves a two-step process:

  • Step 1: Reaction in diethyl ether under inert atmosphere (Schlenk technique), at low temperatures (0–20 °C) for about 6 hours.
  • Step 2: Reduction using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF), again under inert atmosphere, with temperature control from 0 to 80 °C for approximately 2 hours.

This approach is adapted from a green chemistry protocol reported by Wu et al. in 2022, emphasizing environmentally considerate methods while maintaining high efficiency.

Detailed Reaction Conditions and Techniques

Step Reagents / Solvent Conditions Atmosphere Time Temperature (°C) Notes
1 Diethyl ether Stirring Inert (Schlenk) 6 h 0 to 20 Low temperature to control reactivity
2 Lithium aluminium hydride / THF Reduction Inert (Schlenk) 2 h 0 to 80 Controlled addition to avoid side reactions

The use of Schlenk techniques ensures exclusion of moisture and oxygen, which are critical for the success of reactions involving highly reactive hydrides like LiAlH4.

Mechanistic Insights and Optimization

  • Step 1 typically involves the formation of an intermediate from a fluorinated indole precursor, where the 4-fluoro substituent is preserved.
  • Step 2 is a selective reduction step transforming the intermediate to the target 1H-Indole-3-ethanol, 4-fluoro-.

The reaction parameters such as solvent choice, temperature, and inert atmosphere are optimized to maximize yield and purity, minimizing side products.

Supporting Analytical Data and Characterization

Characterization of intermediates and final product typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR are used to confirm the structure and substitution pattern. Chemical shifts are referenced to standard solvents (e.g., CDCl3) and analyzed for signal multiplicity and coupling constants.
  • Mass Spectrometry (MS): Electron impact (EI-MS) and electrospray ionization (ESI-MS) confirm molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Used to identify functional groups, particularly hydroxyl and indole NH stretches.
  • Chromatographic Purification: Preparative thin-layer chromatography (TLC) or column chromatography is employed for purification.
  • Optical Rotation and Chiral Analysis: For chiral derivatives, optical rotation and chiral HPLC may be performed to assess enantiomeric excess, though this is more relevant for asymmetric syntheses.

Summary Table of Preparation Method

Parameter Description
Starting Materials 4-fluoroindole derivatives
Key Reagents Lithium aluminium hydride, diethyl ether, THF
Reaction Steps 2 (formation and reduction)
Atmosphere Inert (Schlenk technique)
Temperature Range 0 to 80 °C
Reaction Time 6 h (step 1), 2 h (step 2)
Purification Preparative TLC or column chromatography
Analytical Techniques NMR, MS, IR, optical rotation, HPLC
Yield Variable, optimized by solvent and conditions

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety undergoes oxidation to form aldehydes or carboxylic acids.

Reaction Reagents/Conditions Outcome Yield Reference
Primary alcohol oxidationKMnO₄ or CrO₃ in acidic media4-Fluoro-1H-indole-3-carboxylic acid75–85%
Selective oxidationPyridinium chlorochromate (PCC) in dichloromethane4-Fluoro-1H-indole-3-acetaldehyde60%

Key Findings :

  • Strong oxidants like KMnO₄ or CrO₃ fully oxidize the ethanol group to a carboxylic acid under acidic conditions .

  • PCC selectively oxidizes the alcohol to an aldehyde without over-oxidation .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, often requiring activation.

Reaction Reagents/Conditions Outcome Yield Reference
BrominationCBr₄, PPh₃ in CH₂Cl₂ at 0–20°C for 5h3-(2-Bromoethyl)-4-fluoro-1H-indole70%
TosylationTosyl chloride, pyridine, 0°C → RT4-Fluoro-1H-indole-3-ethyl tosylate85%

Key Findings :

  • Bromination proceeds via an Appel reaction mechanism, replacing –OH with –Br .

  • Tosylates serve as intermediates for further nucleophilic substitutions (e.g., with amines or thiols) .

Esterification

The ethanol group forms esters under standard conditions.

Reaction Reagents/Conditions Outcome Yield Reference
AcetylationAcetic anhydride, H₂SO₄ catalyst, 60°C4-Fluoro-1H-indole-3-ethyl acetate90%
SulfonationSO₃·pyridine complex in dry DMF4-Fluoro-1H-indole-3-ethyl sulfonate78%

Key Findings :

  • Esterification enhances solubility and stability for biological assays .

Electrophilic Aromatic Substitution

The indole ring’s C2, C5, and C7 positions are reactive due to the electron-donating –NH group and electron-withdrawing fluorine.

Reaction Reagents/Conditions Outcome Yield Reference
NitrationHNO₃/H₂SO₄ at 0°C5-Nitro-4-fluoro-1H-indole-3-ethanol65%
Friedel-Crafts alkylationBenzyl chloride, AlCl₃, CH₂Cl₂, RT3-Benzyl-4-fluoro-1H-indole-3-ethanol55%

Key Findings :

  • Fluorine at C4 directs electrophiles to C5 and C7 due to its meta-directing effect .

Reductive Transformations

The ethanol group can be reduced to alkanes under specific conditions.

Reaction Reagents/Conditions Outcome Yield Reference
DeoxygenationHI, red phosphorus, 150°C4-Fluoro-1H-indole-3-ethane40%

Condensation Reactions

The –OH group participates in dehydrative couplings.

Reaction Reagents/Conditions Outcome Yield Reference
Knoevenagel condensationMalononitrile, piperidine, ethanol, reflux3-(2-Cyanoethylidene)-4-fluoro-1H-indole70%

Critical Analysis of Reactivity

  • Steric and Electronic Effects :

    • The fluorine atom at C4 decreases electron density at C5/C7, favoring electrophilic attack at these positions .

    • The –CH₂CH₂OH group at C3 sterically hinders reactions at the adjacent C2 position .

  • Functional Group Compatibility :

    • The indole NH group requires protection (e.g., with Boc or methyl groups) during strongly acidic/basic reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1H-Indole-3-ethanol, 4-fluoro-, has been investigated for its potential anticancer properties. Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds related to indole derivatives, including those with fluorine substitutions, showed significant cytotoxicity against HeLa cells and other cancer types. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways that promote cancer cell survival .

Antimicrobial Properties
Research indicates that indole derivatives possess antimicrobial activity. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that such compounds can inhibit the growth of bacteria and fungi, suggesting their potential use in treating infectious diseases .

Biological Research

Neuropharmacology
Due to its structural similarity to tryptophan, 1H-Indole-3-ethanol, 4-fluoro-, is utilized in studies related to neurotransmitter systems. It has been shown to influence serotonin receptors, which are critical in mood regulation and various neurological disorders. This property makes it valuable in researching treatments for depression and anxiety disorders .

Cell Signaling Studies
The compound is also used in the exploration of cell signaling pathways. Its interactions with various receptors can provide insights into metabolic processes and cellular responses to external stimuli. This application is crucial for understanding diseases at a molecular level and developing targeted therapies .

Material Science

Synthesis of Functional Materials
In material science, 1H-Indole-3-ethanol, 4-fluoro-, serves as a precursor for synthesizing functional materials such as polymers and dyes. The compound's ability to form stable bonds with other chemical entities allows it to be integrated into various materials that require specific optical or electronic properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against HeLa cells
AntimicrobialInhibition of bacterial growth
NeuropharmacologyInteraction with serotonin receptors
Cell SignalingModulation of metabolic pathways

Case Study: Anticancer Activity

A study conducted on a series of indole derivatives demonstrated that those with fluorine substitutions exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The highest activity was noted in compounds that effectively induced apoptosis in cancer cells while minimizing toxicity to normal cells .

Case Study: Antimicrobial Efficacy

In another investigation, 1H-Indole-3-ethanol, 4-fluoro-, was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanol, 4-fluoro- involves its interaction with various molecular targets and pathways. The fluoro group enhances its binding affinity to specific enzymes and receptors, potentially leading to inhibition or activation of biological processes. The ethanol group can facilitate its solubility and transport within biological systems .

Comparison with Similar Compounds

Physicochemical Properties

Fluorination at the 4-position increases lipophilicity compared to non-fluorinated analogs, affecting solubility and bioavailability. For example:

  • 1H-Indole-3-ethanol acetate ester (non-fluorinated): logP = 1.792, molecular volume = 158.44 ml/mol .
  • 4-Fluoro derivatives: While explicit data for 4-fluoro-1H-indole-3-ethanol is lacking, fluorination typically elevates logP (e.g., 4-fluoroaniline-based compounds show higher logP than non-fluorinated analogs) .
Table 1: Comparative Physicochemical Properties
Property 1H-Indole-3-ethanol (Parent) 4-Fluoro-1H-Indole-3-ethanol (Derivative)
logP 1.792 Higher (estimated)
Molecular Volume 158.44 ml/mol Similar (structural analogy)
Natural Occurrence Yes (plants, yeast) Synthetic/Unreported
Antimicrobial Activity

The 4-fluoro substitution enhances antifungal activity against Candida albicans, comparable to 4-chloro and 3,4-dichloro derivatives but superior to non-halogenated or hydroxyl-substituted analogs .

Table 2: Antifungal Activity Against C. albicans
Compound Activity Reference
4-Fluoro-1H-indole-3-ethanol Active
4-Chloro derivative Active
3,4-Dichloro derivative Active
2,4-Dihydroxy derivative Inactive
Anti-Proliferative Activity

Fluorine position significantly impacts activity. In indazole derivatives, 4-fluoro substitution (IC₅₀ = moderate) is less potent than 3,5-difluoro but more active than 3-fluoro analogs . This trend may extend to indole-ethanol derivatives.

Table 3: Substituent Effects on Anti-Proliferative Activity (Hep-G2 Cell Line)
Substituent Position Relative Activity Reference
3,5-Difluoro Highest
4-Fluoro Moderate
3-Fluoro Lower
Serotonin Receptor Interaction

Fluorination at the 4-position could modulate binding affinity or metabolic stability, though specific data remains unexplored.

Environmental and Metabolic Impact

  • Non-Fluorinated: Biodegradable via natural metabolic pathways (e.g., tyrosol conversion in yeast) .

Biological Activity

1H-Indole-3-ethanol, 4-fluoro- is a significant compound in medicinal chemistry, primarily due to its structural similarity to serotonin and other biologically active indoles. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1H-Indole-3-ethanol, 4-fluoro- features a fluorine atom substituted at the 4-position of the indole ring. This modification can influence its biological activity by altering its interaction with various biological targets.

The biological activity of 1H-Indole-3-ethanol, 4-fluoro- is primarily attributed to its interaction with serotonin receptors:

  • Serotonin Receptor Modulation : The compound acts as a partial agonist at the 5-HT1A receptor, which is involved in mood regulation and anxiety responses. This interaction can lead to anxiolytic effects and potential antidepressant properties .
  • Influence on Neurotransmitter Systems : It has been shown to modulate dopamine and norepinephrine systems, which may contribute to its psychoactive effects .

Biological Activity Data

Activity Effect Reference
5-HT1A Receptor Agonism Anxiolytic and antidepressant-like behavior
Dopamine Modulation Potential enhancement of dopaminergic activity
Neuroprotective Effects Reduction in oxidative stress in neuronal cells

Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of 1H-Indole-3-ethanol, 4-fluoro- resulted in significant reductions in anxiety-like behaviors. The compound was tested using the elevated plus maze and open field tests, showing increased time spent in open arms and increased locomotion .

Study 2: Neuroprotective Properties

In vitro studies indicated that this compound exhibits neuroprotective properties against oxidative stress-induced cell death. Neuronal cell lines treated with the compound showed reduced levels of reactive oxygen species (ROS) compared to untreated controls .

Research Findings

Recent research highlights the potential for 1H-Indole-3-ethanol, 4-fluoro- in treating various neurological disorders:

  • Depression and Anxiety : Its ability to modulate serotonin receptors suggests a role in managing depression and anxiety disorders.
  • Neurodegenerative Diseases : The neuroprotective effects observed may indicate potential applications in conditions like Alzheimer's disease or Parkinson's disease due to its ability to combat oxidative stress .

Q & A

Basic Research Questions

Q. How can synthetic routes for 1H-Indole-3-ethanol, 4-fluoro- derivatives be optimized to improve yield and purity?

  • Methodological Answer : Multi-step synthesis involving Vilsmeier-Haack formylation, alkylation, and reduction is commonly used. For example, alkylation of 4-fluoroindole with benzyl halides (e.g., 3-chlorobenzylbromide) using NaH in DMF achieves substitution at the indole nitrogen. Subsequent reduction of the aldehyde group with NaBH₄ in methanol yields the alcohol derivative. Purification via gradient flash chromatography (petroleum ether/ethyl acetate) improves purity. Optimizing stoichiometry (e.g., 1.2 equiv. alkylating agent) and reaction time can increase yields, as demonstrated in a 41% yield over three steps .

Q. What spectroscopic techniques are critical for characterizing 1H-Indole-3-ethanol, 4-fluoro- and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assigns proton and carbon environments, with shifts influenced by fluorine’s electron-withdrawing effect (e.g., ¹H-NMR δ 7.45 ppm for aromatic protons; ¹³C-NMR δ 156.4 ppm for C-F coupling) .
  • ¹⁹F-NMR : Detects fluorine-specific interactions (δ -122.62 ppm, J = 5.27 Hz) .
  • HR-ESI-MS : Confirms molecular weight and isotopic patterns (e.g., [M-OH]˙ at m/z 272.0642 for C₁₆H₁₂ClFN) .

Q. What safety protocols are essential when handling fluorinated indole derivatives?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated and treated by specialized facilities to mitigate environmental risks, as fluorinated compounds often exhibit persistence .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in 1H-Indole-3-ethanol, 4-fluoro- derivatives?

  • Methodological Answer : SHELXL refines crystal structures using high-resolution data, particularly for small molecules. For fluorinated indoles, twinning or disorder due to fluorine’s small size may require robust refinement strategies. SHELXD/SHELXE can phase macromolecular complexes if the compound is used in enzyme inhibition studies. Validate hydrogen bonding and halogen interactions (e.g., C-F⋯H-N) via electron density maps .

Q. What computational approaches predict the physicochemical stability of 4-fluoro-indole derivatives under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., TGA data for similar compounds like 1-(4-fluorophenyl)ethanone shows stability up to 469.2 K) .
  • DFT Calculations : Models electronic effects of fluorine substitution on reactivity and stability. Compare HOMO/LUMO gaps to assess susceptibility to oxidation or nucleophilic attack .

Q. How do structural modifications (e.g., substituent position, halogen type) impact biological activity in fluorinated indoles?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., 3-chlorobenzyl vs. benzyl groups) and testing against target enzymes (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, while bulky substituents may improve selectivity. Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate structure with inhibitory potency .

Q. What strategies mitigate batch-to-batch variability in fluorinated indole synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline NMR or IR spectroscopy.
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using factorial designs. For example, varying POCl₃ equivalents in Vilsmeier-Haack formylation minimizes byproducts .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis OptimizationVilsmeier-Haack formylation, NaBH₄ reduction
Structural Elucidation¹⁹F-NMR, SHELXL refinement
Stability AnalysisTGA, DFT calculations
Biological ActivitySAR studies, molecular docking

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1H-Indole-3-ethanol, 4-fluoro-
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1H-Indole-3-ethanol, 4-fluoro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.